molecular formula C17H16N4O3S B2810427 2-{[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 282523-25-5

2-{[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2810427
CAS No.: 282523-25-5
M. Wt: 356.4
InChI Key: JBGIBZTUKMVLRJ-UHFFFAOYSA-N
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Description

The compound “2-{[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a chemical compound with the formula C₁₇H₁₆N₄O₃S .


Physical and Chemical Properties Analysis

This compound has a melting point of 190-192°C . Other physical and chemical properties such as solubility, density, and boiling point are not available in the sources I found .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of Schiff and Mannich bases derived from carboxylic acid groups has been explored, revealing their potential for anti-inflammatory and analgesic activities. This indicates the versatility of the core structure for medicinal chemistry applications (Gowda et al., 2011).
  • Another study focused on the synthesis and evaluation of antibacterial activity of benzoxazine analogues, showcasing the compound's potential in combating bacterial infections (Kadian et al., 2012).

Bioactivities

  • Research on dinuclear cobalt and nickel complexes of a mercaptoacetic acid substituted 1,2,4-triazole ligand has shown strong urease inhibitory activities, suggesting applications in treating diseases related to urease activity (Fang et al., 2019).
  • Thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole have been evaluated for their antimicrobial and antitubercular activities, demonstrating the compound's relevance in developing new antimicrobial agents (Dave et al., 2007).

Safety and Hazards

This compound is labeled as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Properties

IUPAC Name

2-[[5-(1-benzyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-20-15(18-19-17(20)25-11-14(22)23)13-8-5-9-21(16(13)24)10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGIBZTUKMVLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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